

A Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol

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Compound of Interest

Compound Name: **2-Phenyl-1,3-propanediol**

Cat. No.: **B123019**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Phenyl-1,3-propanediol** (CAS No: 1570-95-2), a versatile diol with applications in various scientific fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **2-Phenyl-1,3-propanediol**, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	152.19 g/mol	[1] [3] [4]
Melting Point	53-56 °C	[5] [6]
Appearance	White solid/crystal	[2]
Solubility	Sparingly soluble in water	[2]
logP (octanol-water partition coefficient)	0.7548	[1]
pKa	14.26 ± 0.10 (Predicted)	[2]
Topological Polar Surface Area (TPSA)	40.46 Å ²	[1]
Number of Hydrogen Bond Acceptors	2	[1]
Number of Hydrogen Bond Donors	2	[1]
Number of Rotatable Bonds	3	[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physicochemical properties of **2-Phenyl-1,3-propanediol** are not readily available in the public domain, this section outlines the general methodologies typically employed for such characterizations.

1. Melting Point Determination:

The melting point of a solid compound is a crucial indicator of its purity. A common and accessible method for its determination is the use of a melting point apparatus.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp®), capillary tubes.
- Procedure:

- A small, dry sample of **2-Phenyl-1,3-propanediol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

2. Solubility Assessment:

Determining the solubility of a compound in various solvents is essential for its application in formulations and reactions.

- Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.
- Procedure (for aqueous solubility):
 - An excess amount of **2-Phenyl-1,3-propanediol** is added to a known volume of deionized water in a vial.
 - The mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to remove the undissolved solid.
 - The concentration of the dissolved **2-Phenyl-1,3-propanediol** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

3. Octanol-Water Partition Coefficient (logP) Determination:

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME).

properties.

- Apparatus: Separatory funnel, analytical balance, pH meter, HPLC or UV-Vis spectrophotometer.
- Procedure (Shake-Flask Method):
 - A solution of **2-Phenyl-1,3-propanediol** of known concentration is prepared in either water or n-octanol.
 - Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
 - The **2-Phenyl-1,3-propanediol** solution is added to the funnel.
 - The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
 - The mixture is allowed to stand until the two phases have completely separated.
 - The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

4. pKa Determination:

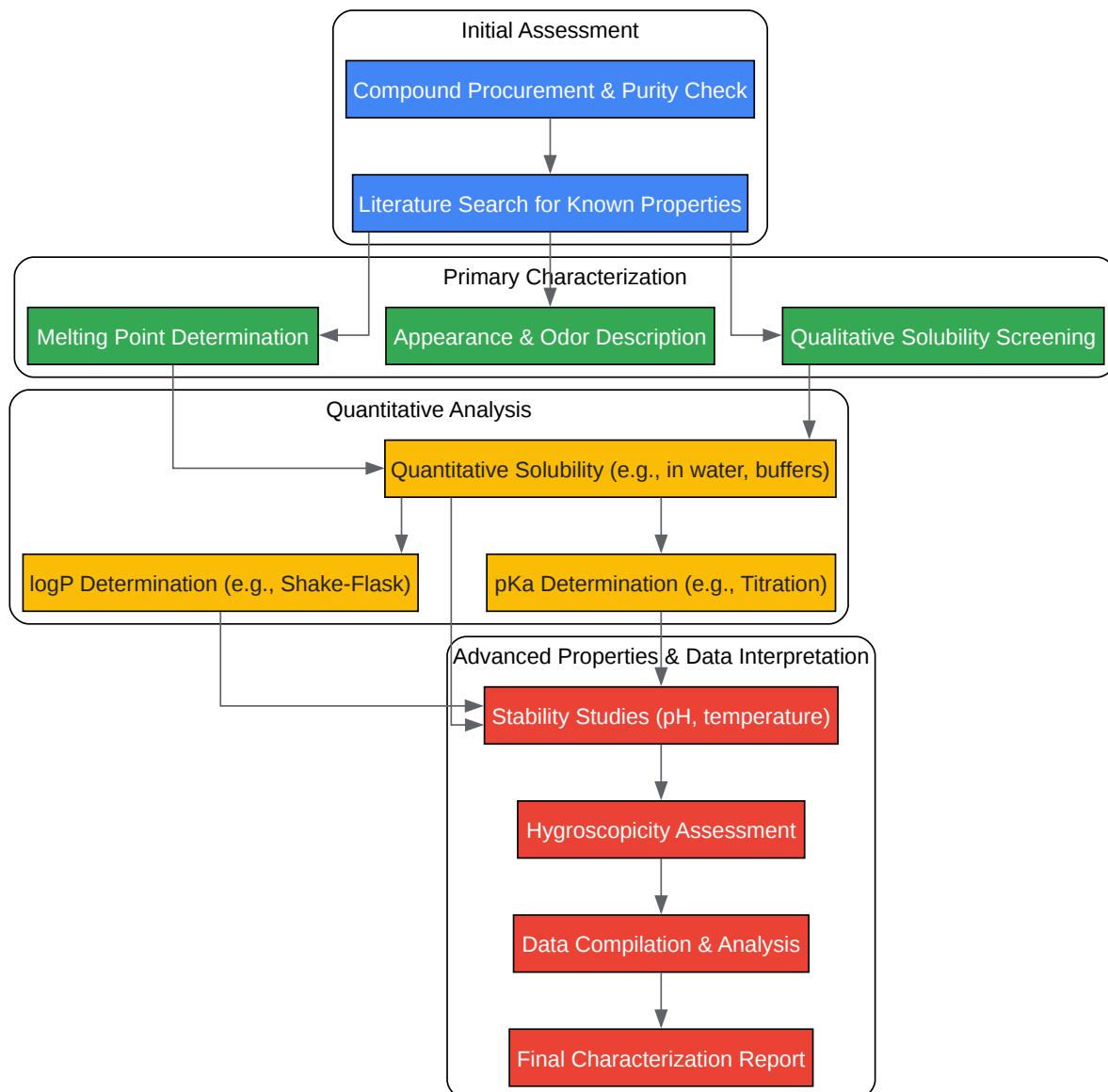
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

- Apparatus: pH meter, autoburette, beaker, magnetic stirrer.
- Procedure (Potentiometric Titration):
 - A known amount of **2-Phenyl-1,3-propanediol** is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general logical workflow for the physicochemical characterization of a chemical compound like **2-Phenyl-1,3-propanediol**.

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A logical workflow for physicochemical characterization.

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